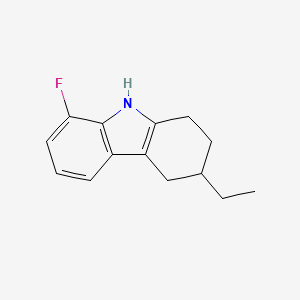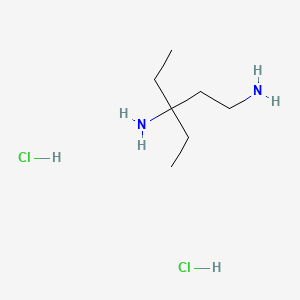
3-Ethylpentane-1,3-diamine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethylpentane-1,3-diamine dihydrochloride is a chemical compound with the molecular formula C7H19ClN2 It is a derivative of 3-ethylpentane, where two amine groups are attached to the first and third carbon atoms, and it is stabilized as a dihydrochloride salt
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethylpentane-1,3-diamine dihydrochloride typically involves the following steps:
Starting Material: The process begins with 3-ethylpentane, a branched saturated hydrocarbon.
Formation of Dihydrochloride Salt: The resulting diamine is then treated with hydrochloric acid to form the dihydrochloride salt, which enhances its stability and solubility.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and reaction time, as well as the use of catalysts to accelerate the reaction.
Chemical Reactions Analysis
Types of Reactions
3-Ethylpentane-1,3-diamine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The amine groups can be oxidized to form corresponding nitro or nitrile compounds.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The amine groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can react with the amine groups under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro compounds, while substitution reactions can produce a variety of alkylated or acylated amines.
Scientific Research Applications
3-Ethylpentane-1,3-diamine dihydrochloride has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound can be used in the study of enzyme interactions and as a potential ligand in biochemical assays.
Medicine: Research into its potential therapeutic applications, such as in the development of new drugs or as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and as an intermediate in the manufacture of polymers and resins.
Mechanism of Action
The mechanism of action of 3-ethylpentane-1,3-diamine dihydrochloride involves its interaction with molecular targets such as enzymes or receptors. The amine groups can form hydrogen bonds or ionic interactions with these targets, influencing their activity and function. The specific pathways involved depend on the context of its use, whether in biochemical assays or therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
- 3-Methylpentane-1,3-diamine dihydrochloride
- 2-Ethylhexane-1,3-diamine dihydrochloride
- 1,3-Diaminopropane dihydrochloride
Uniqueness
3-Ethylpentane-1,3-diamine dihydrochloride is unique due to its specific structural configuration, which imparts distinct chemical properties and reactivity. Its branched structure and the positioning of the amine groups make it a valuable compound for targeted chemical synthesis and research applications.
Properties
Molecular Formula |
C7H20Cl2N2 |
|---|---|
Molecular Weight |
203.15 g/mol |
IUPAC Name |
3-ethylpentane-1,3-diamine;dihydrochloride |
InChI |
InChI=1S/C7H18N2.2ClH/c1-3-7(9,4-2)5-6-8;;/h3-6,8-9H2,1-2H3;2*1H |
InChI Key |
BVDYVDRQAXCCKG-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)(CCN)N.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


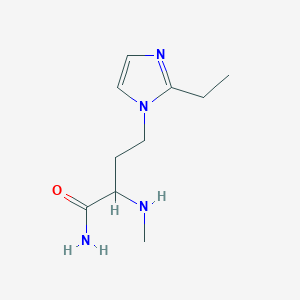
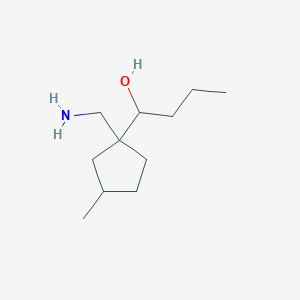
![tert-butyl N-[2-(fluorosulfonyl)propyl]-N-methylcarbamate](/img/structure/B13483262.png)
![2-[(Tert-butoxy)carbonyl]-2-azabicyclo[3.1.1]heptane-4-carboxylic acid](/img/structure/B13483266.png)
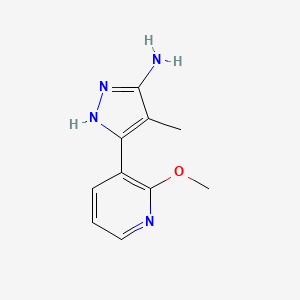
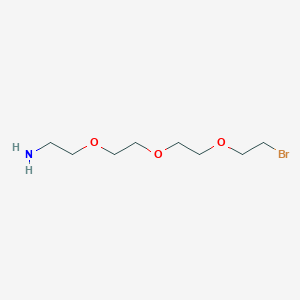

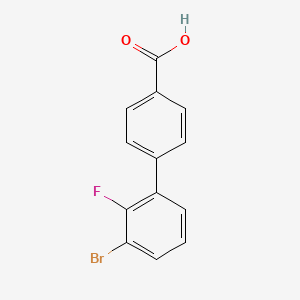

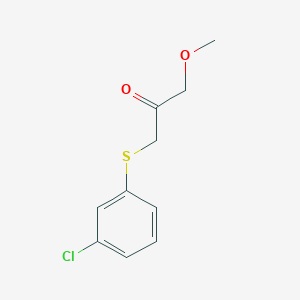
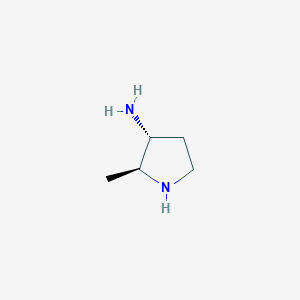

![tert-butyl N-[(2-chloropyridin-3-yl)methyl]-N-methylcarbamate](/img/structure/B13483348.png)
